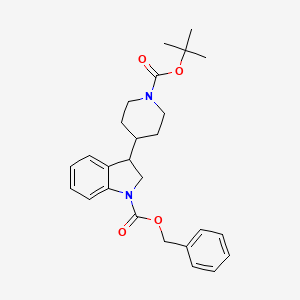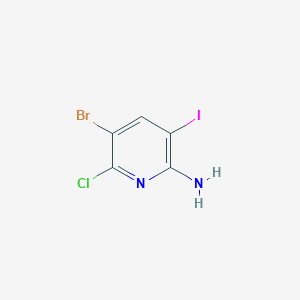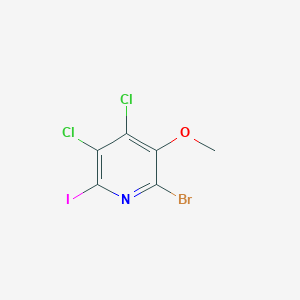
2-(5-丁基-1,3,4-恶二唑-2-基)苯甲醛
描述
“4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzaldehyde” is a chemical compound with the CAS Number: 1061672-63-6. It has a molecular weight of 230.27 .
Molecular Structure Analysis
The InChI key for this compound is VKYAZDXRAUCPES-UHFFFAOYSA-N . This key can be used to generate a 3D structure of the molecule.Physical And Chemical Properties Analysis
The compound is stored at ambient temperature . More specific physical and chemical properties are not available in the literature I found.科学研究应用
医药应用
由于该化合物结构与其他已被研究用于抗癌和抗菌作用的1,3,4-恶二唑衍生物相似,因此它在制药行业具有潜在的应用价值。 此类化合物在抗菌性能方面已显示出与阿莫西林等参考药物相当的结果,在抗真菌性能方面则与氟康唑相当 .
材料科学
在材料科学中,人们正在探索恶二唑衍生物作为含能材料的潜力。由于它们具有高氮含量和稳定性,因此被认为是有希望的候选物质。 由于该化合物的结构特征,可以研究它在低灵敏度炸药或推进剂中的应用 .
化学合成
该化合物可作为合成更复杂分子的前体或中间体。 它的苯甲醛基团是一个通用的官能团,可以进行进一步的化学反应,生成具有潜在生物活性的新型衍生物 .
分析化学
在分析化学中,由于恶二唑环的存在,此类化合物可用作荧光探针或化学传感器,而恶二唑环以其荧光特性而闻名。 这在检测金属离子或其他有机化合物方面可能有用 .
环境科学
恶二唑衍生物可用于环境科学中作为传感器或吸附剂,以检测或去除环境中的有害物质。 该化合物的特定结构可能使其与特定污染物结合.
纳米技术
该化合物的分子结构可用于纳米技术,用于创建具有特定性能的纳米纤维或纳米粒子,例如增强的导电性或反应性,这些性能在电子学或催化方面可能具有各种应用 .
安全和危害
作用机制
Target of Action
Oxadiazoles, a class of compounds to which this molecule belongs, have been recognized for their high therapeutic values and are known to target a variety of diseases including cancer .
Mode of Action
Oxadiazoles are known to interact with their targets through various mechanisms, often resulting in the inhibition of the target’s function .
Biochemical Pathways
Oxadiazoles have been found to affect a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, cathepsin k inhibitor, and antioxidant properties .
Result of Action
Oxadiazoles have been found to exhibit a wide range of physiological activities, suggesting that they may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzaldehyde plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . Additionally, 4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzaldehyde can bind to proteins involved in cell signaling pathways, thereby modulating their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex.
Cellular Effects
The effects of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzaldehyde on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzaldehyde can activate or inhibit specific signaling pathways, leading to changes in gene expression that affect cell proliferation, differentiation, and apoptosis . Moreover, this compound can impact cellular metabolism by modulating the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzaldehyde exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, 4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzaldehyde has been shown to inhibit the activity of certain kinases, leading to downstream effects on cell signaling and gene expression . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzaldehyde over time in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that 4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzaldehyde can have sustained effects on cellular function, including prolonged modulation of cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzaldehyde vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as enhanced cognitive function and neuroprotection . At high doses, 4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzaldehyde can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the compound’s efficacy and safety profile change significantly at specific dosage levels.
Metabolic Pathways
4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . Additionally, 4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzaldehyde can affect metabolic flux by modulating the activity of key metabolic enzymes, thereby influencing the levels of metabolites within the cell.
Transport and Distribution
The transport and distribution of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzaldehyde within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as ABC transporters . Once inside the cell, 4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzaldehyde can bind to intracellular proteins, which influence its localization and accumulation within specific cellular compartments.
属性
IUPAC Name |
4-(5-butyl-1,3,4-oxadiazol-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-3-4-12-14-15-13(17-12)11-7-5-10(9-16)6-8-11/h5-9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYAZDXRAUCPES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(O1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Racemic-(1S,3S,4R)-2-Benzyl 1-Tert-Butyl 3-Ethyl 2-Azaspiro[Bicyclo[2.2.1]Heptane-7,4-Piperidine]-1,2,3-Tricarboxylate](/img/structure/B1375669.png)

![tert-Butyl (3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate](/img/structure/B1375672.png)


![tert-Butyl 2-bromo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1375677.png)
![Tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1375678.png)
![6-Benzyl-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B1375681.png)
![6-Bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1375682.png)
